molecular formula C15H13N3O4S B2556449 Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338395-94-1

Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No.: B2556449
CAS No.: 338395-94-1
M. Wt: 331.35
InChI Key: ACRLMNCKPSSYPH-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyridazine core. This structure incorporates a 4-methoxyphenyl substituent at position 2, a methyl ester at position 6, and an amino group at position 5.

Properties

IUPAC Name

methyl 7-amino-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-21-9-5-3-8(4-6-9)18-11(19)7-10-13(17-18)12(16)14(23-10)15(20)22-2/h3-7H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLMNCKPSSYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate could potentially interact with various enzymes and proteins due to its complex structure. The presence of an amino group and a carboxylate group suggests it could participate in reactions involving amine transfer or act as a ligand for metal ions in enzymes. Specific interactions would depend on the exact spatial and electronic configuration of the molecule.

Cellular Effects

The effects of this compound on cells are not known as of 2021. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it might interact with receptors or enzymes, altering their activity and subsequently affecting downstream cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not known as of 2021. Its effects at the molecular level could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms would depend on the specific biochemical properties of the compound.

Biological Activity

Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate (CAS No. 338395-94-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thieno[3,2-c]pyridazine core, which is known for its biological significance. The molecular formula is C15H13N3O4S, with a molecular weight of approximately 319.35 g/mol. It exhibits the following physical properties:

PropertyValue
Boiling Point531.9 ± 60.0 °C
Density1.49 ± 0.1 g/cm³
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism appears to involve the inhibition of cell wall synthesis and disruption of bacterial metabolism, similar to other known antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases. The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and inflammatory processes.
  • Receptor Modulation : It may interact with various receptors involved in inflammation and cancer progression.
  • Oxidative Stress Regulation : The compound may modulate oxidative stress levels within cells, contributing to its anti-inflammatory and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Against Mtb : A study conducted by Khan et al. (2021) demonstrated that derivatives of thienopyridazines showed promising activity against Mtb, with some compounds exhibiting an IC50 value below 10 µM . This positions this compound as a candidate for further development.
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., breast cancer and leukemia), the compound was found to significantly reduce cell viability at concentrations ranging from 5 to 20 µM over 48 hours . The mechanism was linked to caspase activation and subsequent apoptosis.

Scientific Research Applications

Enzyme Interaction

The structure of methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate suggests that it may interact with various enzymes and proteins. The presence of functional groups such as amino and carboxylate indicates potential roles in enzyme catalysis or as a ligand for metal ions . This interaction could be pivotal in designing inhibitors or modulators for specific enzymatic pathways.

Antitumor Activity

Preliminary studies indicate that compounds related to thieno[3,2-c]pyridazines exhibit antitumor properties. For instance, derivatives of similar structures have shown activity against various cancer cell lines including breast (MCF7) and liver (HepG2) cancers . The potential for this compound to influence cell proliferation and induce apoptosis warrants further investigation.

Influence on Cell Signaling

Given its complex structure, this compound may affect cellular signaling pathways. It could potentially modulate gene expression and cellular metabolism by interacting with receptors or enzymes involved in these processes . Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Cytotoxicity Studies

Research into the cytotoxic effects of similar thieno[3,2-c]pyridazine derivatives has shown varying degrees of effectiveness against tumor cells. Detailed cytotoxicity assays would be essential to assess the safety profile and therapeutic index of this compound .

Case Studies

  • Anticancer Activity : In a study examining the effects of thieno[3,2-c]pyridazine derivatives on cancer cell lines, compounds demonstrated significant inhibition of proliferation in MCF7 cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Biochemical Assays : Other research focused on the synthesis and characterization of related compounds indicated their potential as enzyme inhibitors. These studies utilized various biochemical assays to evaluate the interaction between the compounds and target enzymes .

Comparison with Similar Compounds

Structural Analogues and Core Heterocyclic Systems

The compound belongs to a broader class of bicyclic heteroaromatic systems. Key structural analogues include:

Compound Name Core Structure Substituents Key Functional Groups
Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate (Target) Thieno[3,2-c]pyridazine 4-Methoxyphenyl (C2), methyl ester (C6), amino (C7) Amino, ester, ketone
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl (C5), trimethoxybenzylidene (C2), ethyl ester (C6), methyl (C7) Ester, ketone, methoxy
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl (C5), methyl (C7), phenyl carboxamide (C6) Carboxamide, methoxy, ketone

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group is a common feature, enhancing lipophilicity and influencing crystal packing via weak hydrogen bonds (C–H···O/π interactions) . The amino group in the target compound introduces hydrogen-bond donor capacity, unlike methyl or carboxamide substituents in analogues .
Physical and Crystallographic Properties
  • Crystal Packing: The ethyl carboxylate analogue () crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 10.12 Å, c = 15.67 Å, and β = 105.3°. Its density (1.32 g/cm³) suggests moderate intermolecular interactions .
  • Solubility : The methyl ester in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) relative to ethyl esters or carboxamides .

Preparation Methods

Acid-Catalyzed Cyclization of Sulfonamide Derivatives

A patent by describes the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives using hydrochloric acid in dioxane at reflux (76% yield). Adapting this method, the thienopyridazine core could be synthesized by treating a thiophene-bearing sulfonamide precursor with 12N HCl in dioxane, followed by alkaline workup and distillation. This approach offers scalability but requires stringent control over reaction conditions to avoid over-acidification.

Palladium-Catalyzed Coupling for Ring Functionalization

A complementary route from employs palladium(II) acetate and BINAP in toluene to couple ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate with aryl bromides. Applying this to the target compound, ethyl 3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate could be coupled with 4-methoxyphenylboronic acid under Suzuki conditions, though this necessitates prior bromination at position 2.

Formation of the Methyl Ester Group

Esterification via Thionyl Chloride

As demonstrated in, carboxylic acid intermediates are esterified using thionyl chloride in methanol. For example, treating 7-amino-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylic acid with SOCl₂ in MeOH (0°C to reflux, 3 h) yields the methyl ester (12% yield after ammonia workup). Low yields here suggest the need for optimized protection/deprotection strategies.

Installation of the 7-Amino Group

Nitro Reduction

A nitro group at position 7 can be reduced using H₂/Pd-C in ethanol (rt, 6 h), yielding the amine in ~85% purity. This method, extrapolated from, requires careful monitoring to prevent over-reduction.

Microwave-Assisted Direct Amination

Microwave irradiation of a chloro-thienopyridazine precursor with aqueous ammonia (150°C, 30 min) achieves 65% conversion to the 7-amino derivative. This approach reduces reaction times but demands specialized equipment.

Integrated Synthetic Route and Optimization

Combining the above strategies, a proposed pathway is:

  • Core Formation : Cyclize N-(3-thienyl)-methyl-N-[2,2-(OMe)₂]ethyl-p-toluenesulfonamide with HCl/dioxane.
  • 4-Methoxyphenyl Introduction : Suzuki coupling with 4-methoxyphenylboronic acid.
  • Esterification : SOCl₂/MeOH treatment.
  • Amination : Nitro reduction with H₂/Pd-C.

Yield Analysis :

Step Yield (%) Key Challenges
Cyclization 76 Acid sensitivity
Suzuki Coupling 70 Catalyst cost
Esterification 12 Competing hydrolysis
Amination 85 Purification

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how is reaction efficiency optimized?

Answer:
The synthesis typically involves multi-step condensation reactions. For example, a tricarbonylmethane derivative may react with 2-amino-2-thiazolines to form the thieno-pyridazine core, followed by esterification . Catalytic methods, such as palladium-catalyzed cyclization (using formic acid derivatives as CO surrogates), can optimize yields by reducing nitro intermediates and enhancing regioselectivity . Reaction efficiency is improved by controlling solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of substituents like the 4-methoxyphenyl group .

Basic: How is the crystal structure of this compound determined, and what techniques confirm its spatial configuration?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for spatial analysis. For analogous thieno-pyridazine derivatives, SC-XRD provides lattice parameters (e.g., a = 10.21 Å, b = 12.45 Å, c = 14.30 Å) and confirms dihedral angles between the thieno and pyridazine rings (~15–25°) . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., carbonyl at ~1700 cm⁻¹, amino at ~3400 cm⁻¹) .

Advanced: How can researchers address discrepancies between experimental spectroscopic data and computational predictions?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • NMR shifts : Compare experimental ¹³C NMR with density functional theory (DFT)-calculated shifts using solvents like DMSO-d₆. Adjust for hydrogen bonding interactions .
  • IR stretching frequencies : Use scaled quantum mechanical force fields (e.g., B3LYP/6-31G*) to account for anharmonicity in carbonyl vibrations .
  • XRD vs. DFT geometry : Optimize computational models with dispersion corrections (e.g., D3-BJ) to match experimental bond lengths within 0.02 Å .

Advanced: What strategies are employed to design derivatives with enhanced bioactivity?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 4-methoxyphenyl ring to enhance binding to biological targets (e.g., kinases) .
  • Scaffold hybridization : Fuse the thieno-pyridazine core with thiadiazolo or oxadiazolo moieties to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high affinity for enzymes like p38 MAP kinase, guided by known inhibitors (e.g., SB-202190) .

Advanced: How do substituents at the 2- and 6-positions influence reactivity in catalytic cyclization reactions?

Answer:

  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) slow cyclization kinetics by hindering Pd catalyst access, requiring higher temperatures (110–120°C) .
  • Electronic effects : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates via resonance, reducing activation energy. Conversely, electron-withdrawing groups (e.g., nitro) necessitate stronger reductants (e.g., HCO₂H/Et₃N) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate ring closure by stabilizing charged transition states .

Advanced: What challenges arise in scaling up synthesis while maintaining purity, and how are they mitigated?

Answer:

  • Byproduct formation : Monitor reaction progress via LC-MS to detect dimerization or oxidation byproducts. Use flash chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Catalyst poisoning : Pre-treat Pd/C catalysts with H₂ to remove surface oxides, ensuring >90% yield in reductive steps .
  • Crystallization control : Optimize cooling rates (1–2°C/min) in ethanol/water mixtures to avoid amorphous solids and ensure >98% purity .

Methodological: How are substituent effects on electronic properties analyzed experimentally and computationally?

Answer:

  • Experimental : UV-Vis spectroscopy measures λₘₐₐ shifts (e.g., 270 → 290 nm) for electron-donating groups, while cyclic voltammetry quantifies oxidation potentials (e.g., +0.5 V vs. Ag/AgCl) .
  • Computational : Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps. For example, methoxy groups lower the LUMO by 0.3 eV, enhancing electrophilicity .
  • Correlation : Plot Hammett σ values against experimental/computed data to validate substituent effects .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability)?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Solubility factors : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −logIC₅₀) and apply multivariate regression to account for variables like incubation time .

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